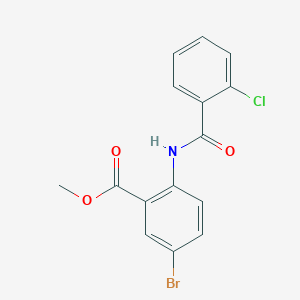

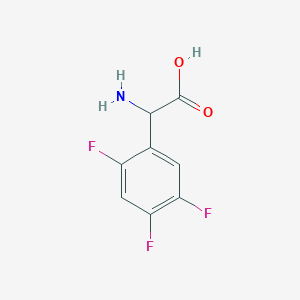

![molecular formula C18H18N2O5 B2701633 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide CAS No. 1396874-04-6](/img/structure/B2701633.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide” is a compound that has been studied for its potential anticancer properties . It is part of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Synthesis Analysis

The compound is synthesized via a Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of complex organic molecules, including pharmaceuticals .Applications De Recherche Scientifique

Catalyst Development

A study focuses on the design of a new family of mononuclear Cu-based efficient catalysts incorporating semi-rigid bis-pyridyl-bis-amide and angular dicarboxylate ligands for water oxidation. These catalysts show a significant reduction in overpotential for water oxidation, a key reaction in artificial photosynthesis and renewable energy technologies. The introduction of electron-donating groups on the ligand framework notably enhances catalytic efficiency, showcasing the importance of ligand design in catalysis (Garrido-Barros et al., 2015).

Material Properties

The investigation into the effect of thermal history on the crystallization behavior of poly(l-lactic acid) (PLLA) with soluble-type nucleators, including a compound similar in functionality to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, reveals the potential for controlling the material's crystallization rate and structure. This research highlights the ability to manipulate material properties such as crystallinity and thermal behavior through the careful selection and processing of nucleating agents, which is crucial for developing advanced polymeric materials (Shen et al., 2016).

Chemical Synthesis Methodologies

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides showcases the versatility of oxalamide compounds in organic synthesis. This method provides a high-yielding route to both anthranilic acid derivatives and oxalamides, demonstrating the compound's role in facilitating complex synthetic transformations. The operational simplicity and high yield of this method make it a valuable tool for the synthesis of various organic compounds (Mamedov et al., 2016).

Propriétés

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-(3-hydroxy-3-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c21-14(12-4-2-1-3-5-12)8-9-19-17(22)18(23)20-13-6-7-15-16(10-13)25-11-24-15/h1-7,10,14,21H,8-9,11H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUSEYHHTSJWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCCC(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2701550.png)

![(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B2701552.png)

![N-(3-chloro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2701554.png)

![4,4'-[(3-Nitrophenyl)methanediyl]bis(2-chloroaniline)](/img/structure/B2701555.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2701560.png)

![6-((2-chlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2701563.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2701564.png)

![[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2701573.png)